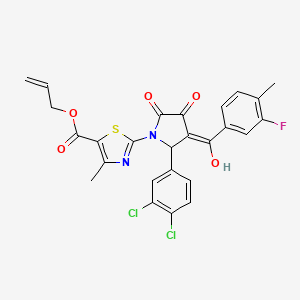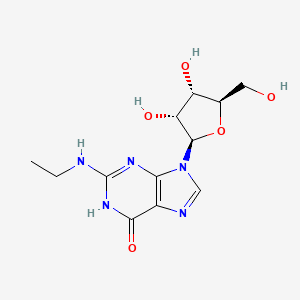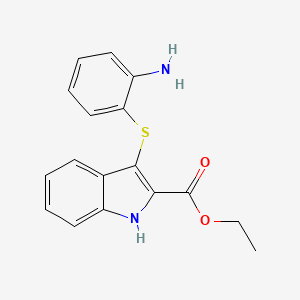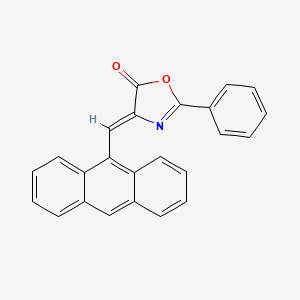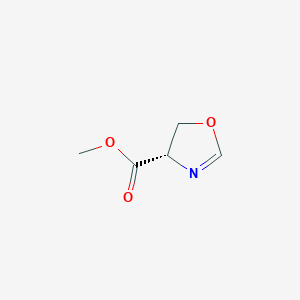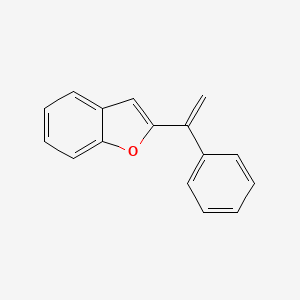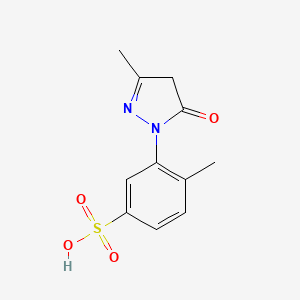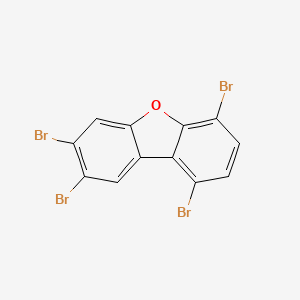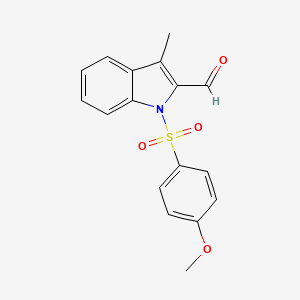
1-((4-Methoxyphenyl)sulfonyl)-3-methyl-1H-indole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-Methoxyphenyl)sulfonyl)-3-methyl-1H-indole-2-carbaldehyde is a complex organic compound that belongs to the class of sulfonyl indoles This compound is characterized by the presence of a methoxyphenyl group, a sulfonyl group, and an indole ring with a carbaldehyde functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Methoxyphenyl)sulfonyl)-3-methyl-1H-indole-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the indole ring, followed by the introduction of the sulfonyl group and the methoxyphenyl group. The final step involves the formylation of the indole ring to introduce the carbaldehyde group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-((4-Methoxyphenyl)sulfonyl)-3-methyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the indole ring or the methoxyphenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-((4-Methoxyphenyl)sulfonyl)-3-methyl-1H-indole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials and as a building block in organic synthesis
Mécanisme D'action
The mechanism of action of 1-((4-Methoxyphenyl)sulfonyl)-3-methyl-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the indole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
- 1-((4-Methoxyphenyl)sulfonyl)-4-piperidone
- 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
- N-(4-(2-(4-Methoxyphenyl)-1H-benzimidazole-1-sulfonyl)phenyl)acetamide
Comparison: Compared to similar compounds, 1-((4-Methoxyphenyl)sulfonyl)-3-methyl-1H-indole-2-carbaldehyde is unique due to the presence of the indole ring and the carbaldehyde group. These structural features contribute to its distinct chemical reactivity and potential biological activities. The methoxyphenyl and sulfonyl groups also enhance its solubility and stability, making it a valuable compound in various applications .
Propriétés
Numéro CAS |
88939-66-6 |
|---|---|
Formule moléculaire |
C17H15NO4S |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)sulfonyl-3-methylindole-2-carbaldehyde |
InChI |
InChI=1S/C17H15NO4S/c1-12-15-5-3-4-6-16(15)18(17(12)11-19)23(20,21)14-9-7-13(22-2)8-10-14/h3-11H,1-2H3 |
Clé InChI |
GFTJEINPKINEQZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C2=CC=CC=C12)S(=O)(=O)C3=CC=C(C=C3)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


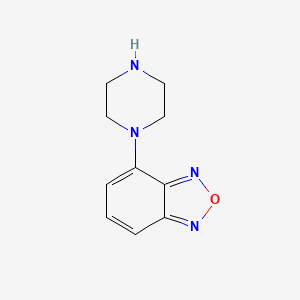
![9-[2-(4,5-Dihydro-1,3-oxazol-2-YL)ethyl]-9H-carbazole](/img/structure/B12899046.png)
